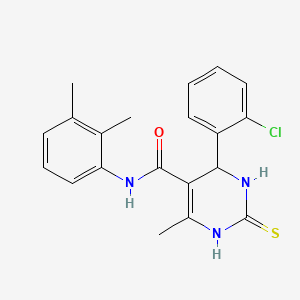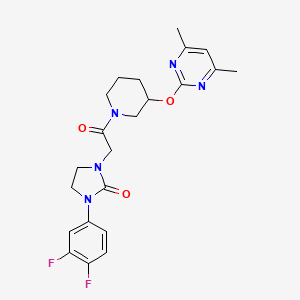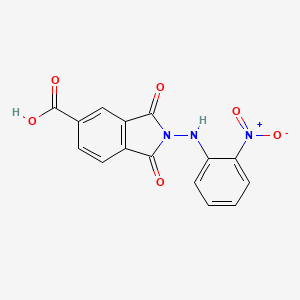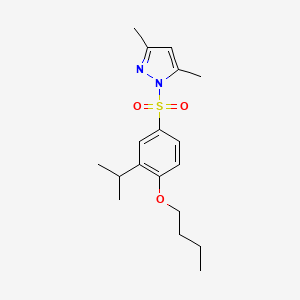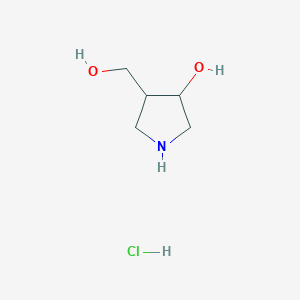
N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C8H17NO . It is also known by other names such as “(2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine” and “1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine” in different languages .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. Two of the carbon atoms are substituted with methyl groups, making them dimethylated .Physical And Chemical Properties Analysis
This compound has a molecular weight of 143.23 . It is a liquid at room temperature . Its InChI key is RQZSZVXPVMGSAB-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Thermal Properties
The study by Stolárová et al. (2013) explored the crystal structure and thermal properties of a square-planar Ni(II) complex, highlighting the coordination chemistry and thermal stability of complexes formed under solvothermal conditions. This research is crucial for understanding the thermal behavior and stability of such compounds in various applications (Stolárová et al., 2013).
Catalytic Activity of Acidic Ionic Liquid
Zare et al. (2017) synthesized a new acidic ionic liquid from a reaction involving N1,N1,N2,N2-tetramethylethane-1,2-diamine, showing its efficiency as a catalyst in multicomponent reactions. This discovery opens up new possibilities for using such compounds in catalysis, demonstrating the versatility and potential environmental benefits of ionic liquids in chemical synthesis (Zare et al., 2017).
Corrosion Inhibition Properties
The research by Das et al. (2017) on the targeted synthesis of cadmium(II) Schiff base complexes revealed their corrosion inhibition properties on mild steel in acidic environments. This study establishes a link between coordination chemistry and materials engineering, showing the potential of such complexes in protecting metals from corrosion (Das et al., 2017).
Magnetic Properties of Nickel(II) Complexes
Bhowmik et al. (2010) synthesized mono- and di-nuclear nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, investigating their structure and magnetic properties. This work contributes to the field of molecular magnetism, showing how the design of ligands and coordination environments can influence the magnetic behavior of metal complexes (Bhowmik et al., 2010).
Antibacterial Investigation of Nickel(II) Complex
Titi et al. (2021) reported on the synthesis and antibacterial investigation of a new mixed pyrazole-diamine/Ni(II) complex. This study highlights the potential of metal complexes in biomedical applications, particularly in developing new antibacterial agents (Titi et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(2,2-dimethyloxan-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2)7-8(3-6-12-9)11-5-4-10/h8,11H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLININLXCGRHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NCCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)
![2-(3,4-dimethoxyphenyl)-4-(2,5-dimethylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2896423.png)
![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)
![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)

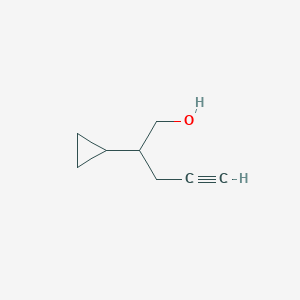
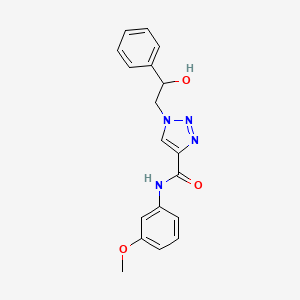
![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)
